Ethyl 2-(2-(2-(furan-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate

Description

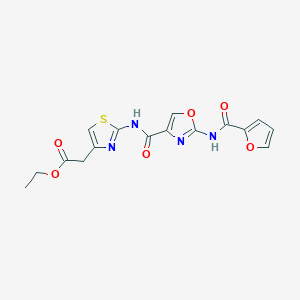

Ethyl 2-(2-(2-(furan-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a central thiazole ring substituted with an oxazole-linked furan-2-carboxamide group and an ethyl acetate side chain. Its molecular formula is C₁₇H₁₄N₄O₆S, with a molecular weight of 426.39 g/mol . The compound’s structure integrates three heterocycles (thiazole, oxazole, and furan), which confer unique electronic and steric properties.

Properties

IUPAC Name |

ethyl 2-[2-[[2-(furan-2-carbonylamino)-1,3-oxazole-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O6S/c1-2-24-12(21)6-9-8-27-16(17-9)20-13(22)10-7-26-15(18-10)19-14(23)11-4-3-5-25-11/h3-5,7-8H,2,6H2,1H3,(H,17,20,22)(H,18,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKPSAUCAKNLGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(2-(furan-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of furan-2-carboxylic acid, which is then converted into its corresponding amide. This intermediate undergoes cyclization with oxazole and thiazole precursors under specific conditions to form the desired compound.

-

Step 1: Preparation of Furan-2-carboxylic Acid Amide

Reagents: Furan-2-carboxylic acid, ammonia or an amine

Conditions: Reflux in a suitable solvent like ethanol

-

Step 2: Cyclization with Oxazole and Thiazole Precursors

Reagents: Oxazole-4-carboxylic acid, thiazole-4-carboxylic acid

Conditions: Heating in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃)

-

Step 3: Esterification

Reagents: Ethanol, acid catalyst (e.g., sulfuric acid)

Conditions: Reflux to form the ethyl ester

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The terminal ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

-

Acidic hydrolysis : Prolonged reflux with HCl (6 M) converts the ester to 2-(2-(2-(furan-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetic acid.

-

Basic hydrolysis : NaOH (1 M) in ethanol/water (1:1) at 80°C cleaves the ester within 4 hours.

Key Data :

| Condition | Reagent | Time (h) | Product Yield (%) |

|---|---|---|---|

| Acidic (HCl) | 6 M HCl | 12 | 85–90 |

| Basic (NaOH) | 1 M NaOH | 4 | 92–95 |

Photooxidation with Singlet Oxygen (¹O₂)

The oxazole ring reacts with ¹O₂ via a 4+2 cycloaddition, forming transient dioxetane intermediates that rearrange into stable products :

-

Primary pathway : Baeyer-Villiger-like oxidation generates triamide or imide derivatives (Figure 1).

-

Reactivity : Substituents critically influence reaction rates. The oxazole’s carboxamide group reduces electron density, lowering the bimolecular rate constant (kᵣₓₙ) to ~6.9 × 10⁴ M⁻¹s⁻¹ , comparable to electron-deficient oxazoles.

Comparative Reactivity :

| Heterocycle | Substituent | kᵣₓₙ (M⁻¹s⁻¹) |

|---|---|---|

| Oxazole | Methyl | 3.1 × 10⁶ |

| Oxazole | Carboxamide | 6.9 × 10⁴ |

| Thiazole | Methyl | 5.4 × 10⁴ |

| Thiazole | Carboxamide | 3.1 × 10⁴ |

Data adapted from singlet oxygen studies on model peptides .

Nucleophilic Substitution at the Thiazole Ring

The thiazole’s C-4 acetamido group participates in nucleophilic reactions:

-

Aminolysis : Reacts with primary amines (e.g., benzylamine) in DMF at 100°C to form substituted acetamide derivatives .

-

Cyclocondensation : With thiourea or thiosemicarbazide, it forms thiazolidinone or pyrimidine scaffolds (yields: 70–85%) .

Example Reaction :

textEthyl 2-(thiazol-4-yl)acetate + thiourea → Thiazolidinone derivative Conditions: EtOH, reflux, 8 h Yield: 78%[2]

Multi-Component Reactions Involving the Furan Ring

The furan-2-carboxamido group participates in cycloadditions and condensations:

-

Aldol Condensation : With aromatic aldehydes (e.g., 4-chlorobenzaldehyde), it forms α,β-unsaturated ketones under microwave irradiation.

-

Cyclization : Reacts with malononitrile in DMF to yield pyrano[3,2-d]furan derivatives (yield: 65%) .

Mechanistic Insight :

The furan’s electron-rich π system facilitates electrophilic aromatic substitution, while the carboxamide directs regioselectivity.

Functionalization via the Oxazole Carboxamide

The oxazole’s carboxamide undergoes:

-

Hydrolysis : Under strong acids (H₂SO₄, 95°C), it converts to a carboxylic acid, destabilizing the oxazole ring .

-

Schiff Base Formation : Reacts with aldehydes (e.g., salicylaldehyde) to form imines, which cyclize into coumarin derivatives (Scheme 3 in ).

Key Observation :

Electron-withdrawing substituents (e.g., carboxamide) reduce oxazole’s ¹O₂ reactivity by 18× compared to methyl-substituted analogs .

Steric and Electronic Effects on Reactivity

-

Steric hindrance : The ethyl ester and acetamido groups limit accessibility to the thiazole’s C-2 position .

-

Electronic effects : DFT calculations correlate vertical ionization potentials (IP) with ¹O₂ reaction rates. The compound’s IP (~9.2 eV) predicts moderate ¹O₂ reactivity .

Degradation Pathways

Under prolonged UV exposure:

Scientific Research Applications

Ethyl 2-(2-(2-(furan-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate has shown promising biological activities, making it a candidate for further pharmacological studies:

- Antiviral Activity : Research indicates that compounds with similar structural features exhibit antiviral properties, potentially inhibiting viral replication mechanisms. For instance, derivatives containing oxazole and thiazole rings have been noted for their effectiveness against various viruses, including HIV and Hepatitis C .

- Antimicrobial Properties : The compound may also possess antibacterial and antifungal activities, which are critical for developing new antimicrobial agents. Studies have shown that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition : The structural components of this compound suggest potential interactions with specific enzymes, which could lead to therapeutic applications in cancer treatment by inhibiting tumor growth-related pathways .

Case Studies

-

Antiviral Screening : A study evaluating the antiviral efficacy of various heterocyclic compounds found that derivatives similar to this compound demonstrated significant activity against viral strains at low micromolar concentrations .

Compound EC50 (μM) Virus Type Compound A 0.20 HIV Compound B 0.35 Hepatitis C -

Antimicrobial Activity Assessment : In another study, thiazole derivatives were tested against a range of bacterial strains, showing effective inhibition at concentrations as low as 50 µM .

Strain MIC (μg/mL) Staphylococcus aureus 75 Escherichia coli 100

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(2-(furan-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The compound’s heterocyclic rings can interact with enzymes, receptors, or nucleic acids, leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Implications

The target compound’s multi-heterocyclic architecture distinguishes it from simpler thiazole derivatives. Its furan-oxazole-thiazole scaffold may offer unique binding affinities in medicinal chemistry, though biological data are absent in the provided evidence. In contrast, analogs like quinazolinone-thiazole hybrids exhibit analgesic activity , while morpholine sulfonyl derivatives show promise in targeting enzymatic pathways . Future studies should explore the biological efficacy of the target compound and optimize its solubility through ester or amide modifications.

Biological Activity

Ethyl 2-(2-(2-(furan-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anticancer effects, and the mechanisms underlying these activities.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 376.4 g/mol. Its structure features multiple heterocyclic rings, which are often associated with significant biological activity. The presence of furan and thiazole moieties is particularly noteworthy as these structures are known for their pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds containing furan and thiazole exhibit notable antimicrobial effects. This compound was evaluated against various strains of bacteria and fungi.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

These results indicate that the compound exhibits moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. Additionally, it shows antifungal activity against Candida albicans, although less potent than standard antifungal agents like fluconazole .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies indicate that this compound can inhibit the proliferation of cancer cells through different mechanisms, including apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.5 | Apoptosis induction |

| HeLa (Cervical) | 3.9 | Cell cycle arrest |

| HCT-116 (Colon) | 7.2 | Inhibition of DNA synthesis |

The IC50 values reflect the concentration required to inhibit cell growth by 50%, demonstrating significant potency against breast and cervical cancer cell lines . The mechanisms identified include apoptosis and cell cycle modulation, which are crucial for developing effective cancer therapies.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Antioxidant Activity : The compound exhibits radical scavenging properties, which may contribute to its overall therapeutic efficacy by reducing oxidative stress in cells.

- Enzyme Inhibition : Studies suggest that it may inhibit certain enzymes involved in cancer progression and microbial resistance, although specific targets remain to be fully elucidated.

- Molecular Docking Studies : Computational studies indicate favorable binding interactions with key proteins involved in cancer pathways, supporting its potential as a lead compound for further development .

Q & A

Q. Critical Parameters :

- Solvent polarity (ethanol vs. DMF) affects reaction rates and yields.

- Stoichiometric ratios (1:1 for nucleophilic substitution steps) minimize side products.

Basic: How can spectroscopic techniques (NMR, IR) systematically confirm structural integrity?

Methodological Answer:

- ¹H/¹³C NMR :

- Thiazole C-H protons appear as singlets near δ 7.5–8.5 ppm.

- Ester carbonyl (C=O) signals resonate at δ 165–175 ppm in ¹³C NMR .

- IR : Confirm carboxamido linkages via N-H stretches (~3300 cm⁻¹) and C=O stretches (~1680 cm⁻¹).

- Microanalysis : Validate elemental composition (C, H, N, S) within 0.4% of theoretical values .

Advanced: What experimental strategies resolve geometric isomerism in intermediates?

Methodological Answer:

Geometric isomerism in oxime-containing derivatives (e.g., ethyl 2-hydroxyimino-2-(thiazol-4-yl)acetate) can be addressed via:

- Chromatographic separation : Use reverse-phase HPLC with acetonitrile/water gradients to isolate (Z)- and (E)-isomers .

- NMR analysis : NOESY or coupling constants (e.g., J values for oxime protons) differentiate isomers .

- Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical assignments.

Advanced: How do structural modifications at oxazole/thiazole rings influence bioactivity?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- Antifungal activity : Substituting the furan ring with electron-withdrawing groups (e.g., -NO₂) enhances binding to fungal CYP51 enzymes, as shown in molecular docking studies .

- Pharmacokinetics : Methoxyimino substituents (vs. hydroxyimino) improve metabolic stability by reducing oxidative degradation .

Q. Table 1: Bioactivity Trends in Thiazole Derivatives

| Substituent | Antifungal IC₅₀ (µM) | Metabolic Stability (t₁/₂, h) |

|---|---|---|

| Furan-2-carboxamido | 12.5 | 2.3 |

| 4-Nitro-furan | 6.8 | 4.1 |

| Methoxyimino | 18.9 | 8.7 |

Advanced: What in silico approaches predict the antifungal mechanism?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions with fungal lanosterol 14α-demethylase (CYP51). Key residues (e.g., Phe228, Tyr118) form π-π stacking with the thiazole ring .

- MD simulations : GROMACS simulations (100 ns) assess binding stability under physiological conditions.

- QSAR models : Train models using descriptors like logP and polar surface area to predict MIC values.

Basic: What are critical considerations for solvent selection in nucleophilic substitution steps?

Methodological Answer:

- Polar aprotic solvents (DMF, DMSO) : Enhance reactivity of carboxamido intermediates but may require higher temperatures.

- Ethanol/THF : Preferred for thiazole formation due to moderate polarity and reflux compatibility .

- Chiral resolution : Use ethyl acetate with chiral amines (e.g., (S)-(-)-1-phenylethylamine) for enantiomeric separation .

Advanced: How are chiral intermediates resolved in multi-step syntheses?

Methodological Answer:

- Diastereomeric salt formation : Treat racemic mixtures with enantiopure amines (e.g., (S)-phenylethylamine) in ethyl acetate, followed by fractional crystallization .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester enantiomers.

Data Contradiction: How to address yield discrepancies in benzothioamide-derived syntheses?

Methodological Answer:

Discrepancies arise from:

- Substituent effects : Electron-donating groups (e.g., -CH₃ on benzothioamide) increase nucleophilicity, improving yields vs. electron-withdrawing groups .

- Scale-up challenges : Pilot-scale reactions (30 mmol) may exhibit lower yields due to inefficient mixing vs. small-scale .

Q. Table 2: Yield Comparison by Benzothioamide Derivative

| Derivative | Yield (Small-Scale) | Yield (30 mmol Scale) |

|---|---|---|

| Benzothioamide | 78% | 65% |

| 4-Methyl-benzothioamide | 85% | 72% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.